Gamma-Secretase Inhibitory Potency: 891038-32-7 Exhibits Micromolar IC50 Versus Nanomolar Potency of BMS 299897 and DAPT
3-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide (891038-32-7) inhibits gamma-secretase-mediated Aβ42 production with an IC50 of 11,000 nM (11 μM) in human H4 cells expressing APP695, as determined by LPECL assay [1]. This potency is approximately 1,500-fold weaker than the optimized sulfonamide inhibitor BMS 299897 (IC50 = 7 nM) and approximately 100-fold weaker than the widely used tool compound DAPT (IC50 = 115 nM for total Aβ) .
| Evidence Dimension | Gamma-secretase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 11,000 nM (11 μM) for Aβ42 reduction |
| Comparator Or Baseline | BMS 299897: 7 nM; DAPT: 115 nM (total Aβ) / 200 nM (Aβ42) |
| Quantified Difference | 891038-32-7 is ~1,571× less potent than BMS 299897 and ~96× less potent than DAPT (Aβ42) |
| Conditions | Human H4 cells expressing APP695; LPECL assay for Aβ42 (891038-32-7); HEK293 cells stably overexpressing APP (BMS 299897); neuronal cultures (DAPT) |
Why This Matters
This compound's weak micromolar potency makes it suitable as a low-activity control or for studies requiring partial gamma-secretase inhibition, whereas BMS 299897 and DAPT are used for near-complete inhibition.
- [1] BindingDB. BDBM50477335. IC50 = 1.10E+4 nM for Aβ42 reduction in H4 cells expressing APP695 (LPECL assay). Accessed 2026. View Source
